molecular formula C10H10N2OS B047059 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol CAS No. 120546-71-6

6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol

Cat. No. B047059
M. Wt: 206.27 g/mol
InChI Key: FWGVBYBPVOOPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors. It has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to interact with dopamine receptors, which are involved in the pathogenesis of Parkinson's disease.

Biochemical And Physiological Effects

6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. The compound has also been found to reduce inflammation, which is involved in the pathogenesis of various diseases. In addition, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the compound has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. In addition, further research can be conducted to investigate the mechanism of action of the compound and its interactions with cellular targets. Finally, the synthesis of analogs of the compound can be explored to improve its biological activity and selectivity.
In conclusion, 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzaldehyde with thioacetamide in the presence of a catalyst such as acetic acid. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

CAS RN

120546-71-6

Product Name

6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

6,7,8,9-tetrahydro-1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one

InChI

InChI=1S/C10H10N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-2,11H,3-5H2,(H,12,13)

InChI Key

FWGVBYBPVOOPOC-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC3=C2NC(=O)S3

Canonical SMILES

C1CNCC2=C1C=CC3=C2NC(=O)S3

synonyms

Thiazolo[5,4-h]isoquinolin-2(1H)-one, 6,7,8,9-tetrahydro- (9CI)

Origin of Product

United States

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